molecular formula C17H16Cl2N2O3S2 B2662537 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-43-3

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2662537
CAS No.: 868218-43-3
M. Wt: 431.35
InChI Key: WGAHASAOWPWMEA-UHFFFAOYSA-N
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Description

Historical Context of Dihydroimidazole Research

The exploration of imidazole derivatives began with Arthur Rudolf Hantzsch’s seminal work in 1887, which established the foundational chemistry of the imidazole ring. Early research focused on naturally occurring imidazole-containing compounds like histidine and histamine, which revealed the heterocycle’s biological relevance. By the mid-20th century, synthetic efforts expanded to dihydroimidazoles—partially saturated analogs offering enhanced conformational flexibility compared to fully aromatic imidazoles.

The introduction of sulfanyl (-S-) and sulfonyl (-SO~2~-) substituents marked a pivotal shift in medicinal chemistry during the 1980s. These groups improved pharmacokinetic properties and target specificity in heterocyclic compounds. The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole emerged from iterative design strategies aimed at optimizing bioactivity through strategic functionalization of the dihydroimidazole core.

Structural Classification Within Imidazole-Based Compounds

The target compound belongs to the 4,5-dihydro-1H-imidazole subclass, characterized by a five-membered ring with two nitrogen atoms at positions 1 and 3 and a single double bond between carbons 2 and 3 (Figure 1). Key structural features include:

  • Dihydroimidazole Core : Enhances solubility and reduces planarity compared to fully unsaturated imidazoles.
  • 3,4-Dichlorobenzylsulfanyl Group : Introduces steric bulk and electron-withdrawing effects via chlorine atoms.
  • 4-Methoxybenzenesulfonyl Group : Provides polar surface area and hydrogen-bonding capacity.
Feature Comparison to Analogues
Core Saturation More flexible than imidazole; less prone to π-stacking than purines
Sulfanyl Substituent Unlike 2-(chloromethyl)-4,5-dihydro-1H-imidazole, this group enables disulfide formation
Sulfonyl Group Contrasts with selone derivatives (e.g., 1-mesityl-1,3-dihydro-imidazole-2-selone)

Significance in Contemporary Chemical Research

This compound exemplifies three trends in modern heterocyclic chemistry:

  • Multi-Target Drug Design : The 3,4-dichlorophenyl moiety may interact with hydrophobic enzyme pockets, while the sulfonyl group could inhibit proteases or kinases.
  • Synthetic Versatility : The dihydroimidazole scaffold supports diverse functionalization, as demonstrated by its use in generating antimicrobial and antitumor agents.
  • ADME Optimization : The 4-methoxybenzenesulfonyl group improves metabolic stability relative to simpler sulfonamides.

Recent studies highlight its potential in:

  • Antimicrobial Applications : Imidazole derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • Enzyme Inhibition : Sulfonylated dihydroimidazoles show IC~50~ values < 1 µM for carbonic anhydrase isoforms.

Position Within Sulfonylated Heterocyclic Frameworks

Sulfonylation elevates the compound’s utility in two key areas:

  • Electrophilic Reactivity : The sulfonyl group activates the imidazole ring for nucleophilic substitution at position 2, enabling covalent inhibitor design.
  • Crystal Engineering : Sulfonyl oxygen atoms participate in hydrogen-bonding networks, improving crystallinity for X-ray studies.

Comparative analysis with related sulfonylated heterocycles:

Compound Sulfonyl Group Position Biological Activity
1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-1H-imidazole N1 Kinase inhibition (IC~50~ = 50 nM)
Target Compound N1 Under investigation

The 4-methoxybenzenesulfonyl group’s electron-donating methoxy substituent further modulates electronic effects, potentially enhancing binding affinity in enzymatic assays.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S2/c1-24-13-3-5-14(6-4-13)26(22,23)21-9-8-20-17(21)25-11-12-2-7-15(18)16(19)10-12/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAHASAOWPWMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups: a dichlorophenyl group, a methoxybenzenesulfonyl group, and an imidazole ring. Its molecular formula is C17H16Cl2N2O3SC_{17}H_{16}Cl_2N_2O_3S, with a molecular weight of approximately 396.29 g/mol. The structural complexity allows for diverse interactions with biological systems and materials .

Chemistry

In the field of organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure can facilitate the development of novel compounds with tailored properties. For instance, it can be utilized in the synthesis of imidazole derivatives that have applications in pharmaceuticals and agrochemicals.

Biology

This compound has shown promise in biological research , particularly in studies involving enzyme inhibition and protein-ligand interactions. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable component in drug design.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer or diabetes.
  • Protein-Ligand Interactions : The binding affinity of this compound to various biological targets can be explored through molecular docking studies, providing insights into its potential as a drug candidate.

Industry

In industrial applications, 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can be used in the development of new materials with specific properties such as conductivity or fluorescence. The versatility of its functional groups allows for modifications that can enhance material characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives based on this compound against various bacterial strains. Results indicated that modifications to the methoxybenzene sulfonyl group significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Drug Development

Research focused on the synthesis of imidazole derivatives demonstrated that compounds structurally similar to this compound exhibited promising results in inhibiting specific cancer cell lines. This highlights its potential role as a lead compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 3,4-dichlorophenylmethylsulfanyl (2); 4-methoxybenzenesulfonyl (1) 443.36 High lipophilicity; potential enzyme modulation
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-chlorobenzylsulfanyl (2); 4-nitrobenzenesulfonyl (1) 423.89 Electron-withdrawing nitro group may enhance reactivity
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 3,4-dimethylphenylsulfonyl (1); phenyl (2) 314.40 Reduced halogenation; simpler steric profile
Butoconazole (1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl]-1H-imidazole) 2,6-dichlorophenylsulfanyl; 4-chlorophenyl 411.78 Antifungal activity via lanosterol demethylase inhibition

Key Observations:

Halogenation Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to non-halogenated (e.g., phenyl in ) or singly halogenated analogs (e.g., 4-chlorobenzyl in ). This may enhance bioavailability or tissue penetration .

Biological Activity : Butoconazole (), a structurally related antifungal agent, highlights the importance of sulfanyl and imidazole moieties in targeting sterol biosynthesis. The absence of a bulky sulfonyl group in butoconazole suggests that substituent size influences target specificity.

Pharmacological Potential

  • Enzyme Inhibition : Sulfonyl groups often interact with catalytic residues in enzymes (e.g., cytochrome P450).
  • Antimicrobial Activity : Halogenated aryl groups are common in antifungals and antibacterials.

Biological Activity

The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : 393.27 g/mol

This compound features a dichlorophenyl group, a methoxybenzenesulfonyl moiety, and an imidazole ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In a study by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with similar structures showed varying degrees of efficacy against these pathogens, highlighting the potential of imidazole derivatives in combating bacterial infections .

Table 1: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)Bacteria
2a20E. coli
2b25S. aureus
2c22B. subtilis

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures, suggesting their potential use in treating inflammatory diseases .

Antitumor Activity

The compound's structural features may contribute to its antitumor potential. Imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the induction of apoptosis and disruption of cell cycle progression .

Case Study: Antitumor Efficacy

In a recent study, a derivative similar to the compound was tested against A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating promising antitumor activity.

Additional Biological Activities

Beyond antimicrobial and anti-inflammatory effects, imidazole derivatives have been associated with:

  • Antidiabetic properties : Some studies suggest that these compounds can enhance insulin sensitivity.
  • Antioxidant activity : Imidazoles exhibit free radical scavenging properties, which may protect against oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how do substituent variations affect reaction efficiency?

Methodological Answer : The compound can be synthesized via sulfonylation and thioether formation. A typical approach involves reacting 4-methoxybenzenesulfonyl chloride with a pre-synthesized 4,5-dihydroimidazole intermediate, followed by substitution with (3,4-dichlorophenyl)methyl thiol. Key steps:

  • Sulfonylation : Use a base (e.g., triethylamine) to neutralize HCl during sulfonyl chloride coupling .
  • Thioether Formation : Optimize solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring reduce reaction yields due to steric hindrance, while methoxy groups improve solubility but may lower thermal stability .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer : Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve the imidazole ring conformation and sulfonyl-thioether bond geometry .
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR. For example, the 4-methoxybenzenesulfonyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+^+ for C18_{18}H16_{16}Cl2_2N2_2O3_3S2_2).

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

Methodological Answer :

  • Antimicrobial Testing : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with positive controls like ampicillin .
  • Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values. Note that dichlorophenyl groups may enhance membrane permeability but also toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonylation kinetics .
  • Temperature Control : Lower temperatures (<0°C) reduce side reactions during thiol substitution but may prolong reaction time .
  • Workflow Automation : Use flow chemistry to maintain consistent mixing and heat distribution, critical for scaling sulfonyl chloride reactions .

Q. What computational methods are effective for studying this compound’s mechanism of action?

Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cytochrome P450) using software like AutoDock Vina. The sulfonyl group may bind to catalytic lysine residues .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in substitution reactions. The 3,4-dichlorophenyl group’s electron-withdrawing nature stabilizes transition states in electrophilic attacks .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. antitrypanosomal) to identify structure-activity trends. For example, dichlorophenyl derivatives show stronger antibacterial activity but weaker antifungal effects .
  • Batch Reproducibility Checks : Verify compound purity (≥98% via HPLC) and storage conditions (e.g., desiccated, -20°C) to rule out degradation artifacts .

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